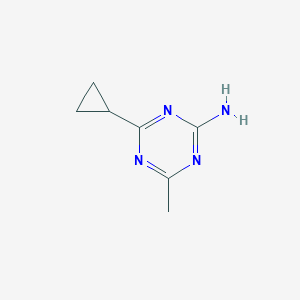

4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine is a heterocyclic compound with the molecular formula C7H10N4. It belongs to the class of 1,3,5-triazines, which are known for their diverse applications in various fields, including agriculture, medicine, and materials science .

Wirkmechanismus

Target of Action

Triazine compounds are known for their wide range of applications, including as herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties .

Mode of Action

Triazine compounds generally work through sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .

Biochemical Pathways

It’s known that some 1,3,5-triazines have significant aromatase inhibitory activity . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can have significant effects on hormone-dependent processes in the body.

Pharmacokinetics

It’s known that similar triazine compounds undergo metabolism in plants and animals to form melamine .

Result of Action

It’s known that some 1,3,5-triazines have antitumor properties and are used to treat lung, breast, and ovarian cancer .

Action Environment

It’s known that the physical form of similar compounds is a powder and they are stored at room temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with cyclopropylamine and methylamine. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain the quality and consistency of the product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various substituted triazines.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary amines, secondary amines, and alcohols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions include various substituted triazines, which have applications in different fields such as agriculture and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine has several scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine: This compound is similar in structure but has different substituents, leading to different chemical properties and applications.

4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine: Another similar compound with a methoxy group instead of a methyl group, which affects its reactivity and applications.

Uniqueness

4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine is unique due to its specific substituents, which confer distinct chemical and biological properties.

Biologische Aktivität

4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the triazine family, characterized by a six-membered ring containing three nitrogen atoms. Its molecular formula is C7H10N4 with a molecular weight of 150.18 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H10N4 |

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | This compound |

| SMILES | C1(C(N=C(N1)C)C)C2CC2 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity.

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. In a carrageenan-induced paw edema model in rats, administration of 50 mg/kg resulted in a significant reduction in inflammation compared to control groups. The anti-inflammatory mechanism may be attributed to inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound were assessed on various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were determined through MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These results suggest that the compound has potential as a chemotherapeutic agent. Mechanistic studies indicate that it induces apoptosis via the mitochondrial pathway.

Case Study 1: Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various triazine derivatives. Among these, this compound showed superior activity against drug-resistant strains of E. coli, making it a candidate for further development as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving inflammatory models in rats, the compound was administered at varying doses (25 mg/kg and 50 mg/kg). Results indicated a dose-dependent reduction in inflammation markers with histological analysis confirming decreased edema and leukocyte infiltration .

The biological activity of this compound is thought to be mediated through several pathways:

- Antimicrobial Action : Disruption of bacterial membrane integrity.

- Anti-inflammatory Pathway : Inhibition of NF-kB signaling leading to reduced cytokine production.

- Apoptotic Induction : Activation of caspases and modulation of Bcl-2 family proteins in cancer cells.

Eigenschaften

IUPAC Name |

4-cyclopropyl-6-methyl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-4-9-6(5-2-3-5)11-7(8)10-4/h5H,2-3H2,1H3,(H2,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTCFUDKDRTYTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)N)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.